![molecular formula C8H21NSSi B14485879 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine CAS No. 65575-47-5](/img/structure/B14485879.png)
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is an organic compound that features a trimethylsilyl group, a propyl chain, a sulfanyl group, and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(trimethylsilyl)propyl halide with ethanethiol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-silylated amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its amine and sulfanyl groups. These interactions can modulate various biochemical pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethanol
- 2-{[3-(Trimethylsilyl)propyl]sulfanyl}acetic acid
Uniqueness
2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is unique due to its combination of a trimethylsilyl group, a sulfanyl group, and an amine group
Propriétés
Numéro CAS |
65575-47-5 |
|---|---|
Formule moléculaire |
C8H21NSSi |
Poids moléculaire |
191.41 g/mol |
Nom IUPAC |
2-(3-trimethylsilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H21NSSi/c1-11(2,3)8-4-6-10-7-5-9/h4-9H2,1-3H3 |
Clé InChI |
HZFYPDCGQLWZQS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


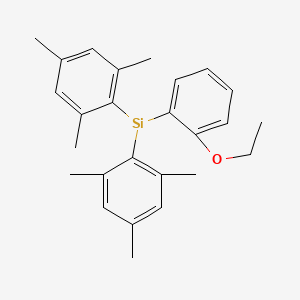
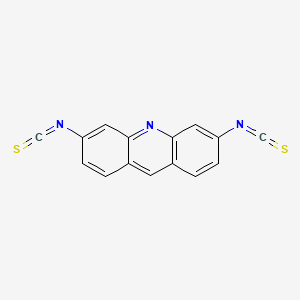

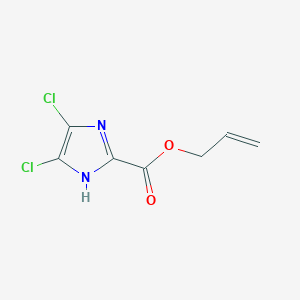
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
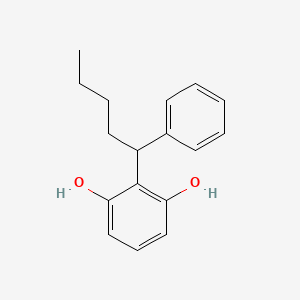


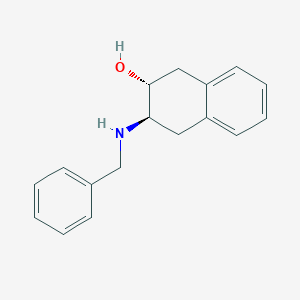
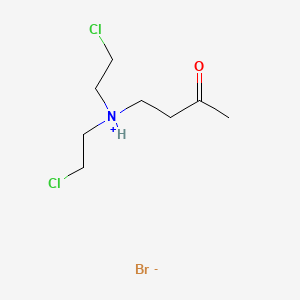
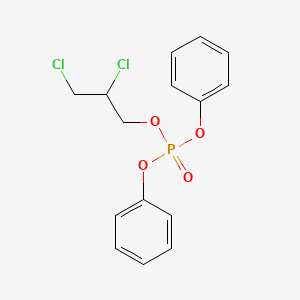
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

